Cas no 2137599-53-0 (1-Methanesulfonyl-4-(trifluoromethyl)pyrrolidin-3-amine)

1-Methanesulfonyl-4-(trifluoromethyl)pyrrolidin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- EN300-719295
- 1-methanesulfonyl-4-(trifluoromethyl)pyrrolidin-3-amine
- 2137599-53-0
- 1-Methanesulfonyl-4-(trifluoromethyl)pyrrolidin-3-amine
-
- Inchi: 1S/C6H11F3N2O2S/c1-14(12,13)11-2-4(5(10)3-11)6(7,8)9/h4-5H,2-3,10H2,1H3
- InChI Key: RETYJHXQOFBYTG-UHFFFAOYSA-N
- SMILES: S(C)(N1CC(C(C(F)(F)F)C1)N)(=O)=O
Computed Properties
- Exact Mass: 232.04933326g/mol
- Monoisotopic Mass: 232.04933326g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.8Ų
- XLogP3: -0.2
1-Methanesulfonyl-4-(trifluoromethyl)pyrrolidin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-719295-1.0g |
1-methanesulfonyl-4-(trifluoromethyl)pyrrolidin-3-amine |
2137599-53-0 | 1g |
$0.0 | 2023-06-06 |
1-Methanesulfonyl-4-(trifluoromethyl)pyrrolidin-3-amine Related Literature
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
Additional information on 1-Methanesulfonyl-4-(trifluoromethyl)pyrrolidin-3-amine
Introduction to 1-Methanesulfonyl-4-(trifluoromethyl)pyrrolidin-3-amine (CAS No. 2137599-53-0)
1-Methanesulfonyl-4-(trifluoromethyl)pyrrolidin-3-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2137599-53-0, features a pyrrolidine core structure substituted with a methanesulfonyl group at the 1-position and a trifluoromethyl group at the 4-position, along with an amine functional group at the 3-position. The unique combination of these substituents imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The trifluoromethyl group is particularly noteworthy due to its widespread use in medicinal chemistry for enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. In contrast, the methanesulfonyl group can serve as a versatile handle for further functionalization, enabling the construction of more complex scaffolds. The presence of an amine moiety at the 3-position provides opportunities for hydrogen bonding interactions, which are crucial for optimizing pharmacokinetic profiles and target engagement.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds, particularly pyrrolidines, as privileged scaffolds in medicinal chemistry. Pyrrolidines are known for their ability to mimic natural amino acid structures, making them highly suitable for binding to protein targets. The compound 1-Methanesulfonyl-4-(trifluoromethyl)pyrrolidin-3-amine exemplifies this trend by incorporating both electron-withdrawing and lipophilic substituents that can fine-tune its interaction with biological receptors.
In academic research, this compound has been explored as a key intermediate in the development of novel therapeutic agents. For instance, studies have demonstrated its utility in synthesizing small-molecule inhibitors targeting enzymes involved in inflammatory pathways. The methanesulfonyl group can be readily converted into other functional groups such as carboxylic acids or esters, allowing for further derivatization to achieve specific pharmacological effects. Additionally, the trifluoromethyl group's electron-withdrawing nature can modulate the electronic properties of adjacent functional groups, influencing reactivity and binding affinity.
One notable application of 1-Methanesulfonyl-4-(trifluoromethyl)pyrrolidin-3-amine is in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with disease progression. By incorporating this compound into drug candidates, researchers aim to develop molecules that selectively inhibit aberrant kinase activity while minimizing off-target effects. The structural features of this compound contribute to its potential as a lead compound in such endeavors.
The synthesis of 1-Methanesulfonyl-4-(trifluoromethyl)pyrrolidin-3-amine typically involves multi-step organic transformations, starting from commercially available precursors such as pyrrolidine derivatives. Key synthetic strategies include nucleophilic substitution reactions to introduce the methanesulfonyl group, followed by electrophilic aromatic substitution to incorporate the trifluoromethyl moiety. Advances in catalytic methods have enabled more efficient and scalable production processes, reducing costs and improving yields.
From a computational chemistry perspective, molecular modeling studies have been employed to understand the binding interactions of this compound with biological targets. These studies often involve docking simulations to predict how the molecule might interact with proteins or nucleic acids. The presence of both polar and non-polar regions in 1-Methanesulfonyl-4-(trifluoromethyl)pyrrolidin-3-amine allows it to engage multiple binding sites simultaneously, enhancing its potential as a therapeutic agent.
The pharmacokinetic properties of this compound are also under investigation to ensure its suitability for clinical applications. Factors such as solubility, bioavailability, and metabolic stability are critical considerations during drug development. Researchers have explored various strategies to optimize these properties, including prodrug formulations or covalent modifications that enhance target specificity.
In conclusion,1-Methanesulfonyl-4-(trifluoromethyl)pyrrolidin-3-amine (CAS No. 2137599-53-0) represents a promising candidate for further pharmaceutical development due to its unique structural features and versatile synthetic applications. Its role as an intermediate in drug discovery underscores the importance of heterocyclic compounds in modern medicine. As research continues to uncover new therapeutic targets and methodologies,this compound may find broader utility in addressing unmet medical needs.
2137599-53-0 (1-Methanesulfonyl-4-(trifluoromethyl)pyrrolidin-3-amine) Related Products
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)



